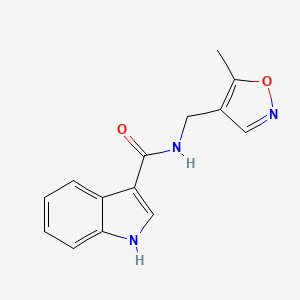![molecular formula C15H20N2S B2753244 4-[2,4-Bis(propan-2-yl)phenyl]-1,3-thiazol-2-amine CAS No. 857041-69-1](/img/structure/B2753244.png)
4-[2,4-Bis(propan-2-yl)phenyl]-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2,4-Bis(propan-2-yl)phenyl]-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DTTZ and is a thiazole derivative.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
4-[2,4-Bis(propan-2-yl)phenyl]-1,3-thiazol-2-amine, as part of the thiazole and thiadiazole derivatives family, has been studied for its potential in inhibiting corrosion of metals, particularly iron. Density Functional Theory (DFT) calculations and molecular dynamics simulations have been employed to predict the corrosion inhibition performances of related compounds. These studies suggest that thiazole derivatives can effectively bind to metal surfaces, thereby providing protection against corrosion. The theoretical data obtained from these studies are consistent with experimental inhibition efficiency results, indicating that thiazole derivatives, including those similar to 4-[2,4-Bis(propan-2-yl)phenyl]-1,3-thiazol-2-amine, could serve as effective corrosion inhibitors for metals like iron (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
Organic Synthesis
The compound's structural framework is relevant in the synthesis of biologically potent derivatives. For instance, N-(Pyridin-2-yl)benzo[d]thiazol-2-amines have been synthesized from heteroaryl-thioureas through oxidative C–S bond formation strategies. These syntheses feature a metal-free approach, broad substrate scope, short reaction times, and straightforward product purification processes. Such methodologies underscore the versatility and utility of thiazol-2-amine derivatives in constructing complex molecules with potential biological applications (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016).
Material Chemistry
Thiazole derivatives, including structures akin to 4-[2,4-Bis(propan-2-yl)phenyl]-1,3-thiazol-2-amine, have found applications in material chemistry, particularly in the engineering of organometallic materials. The coordinating behavior of such compounds with transition metal ions has facilitated the creation of new crystalline copper(I) π-complexes, which are characterized by unique molecular arrangements and potential for extensive hydrogen-bonding patterns. This suggests the compound's relevance in the development of novel materials with specific structural and bonding properties (Ardan, Kinzhybalo, Slyvka, Shyyka, Luk Yanov, Lis, & Mys Kiv, 2017).
Antimicrobial Activity
In the realm of pharmaceutical chemistry, thiazole derivatives have been synthesized and evaluated for their antimicrobial properties. The structural motif of 4-[2,4-Bis(propan-2-yl)phenyl]-1,3-thiazol-2-amine, within these derivatives, has been implicated in providing promising activities against a range of pathogenic bacteria and fungi. This underscores the potential of such compounds in the development of new antimicrobial agents, contributing to the ongoing search for effective treatments against infectious diseases (Shankerrao, Bodke, & Santoshkumar, 2017).
Eigenschaften
IUPAC Name |
4-[2,4-di(propan-2-yl)phenyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2S/c1-9(2)11-5-6-12(13(7-11)10(3)4)14-8-18-15(16)17-14/h5-10H,1-4H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONWSTSGGSUDLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C2=CSC(=N2)N)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2,4-Bis(propan-2-yl)phenyl]-1,3-thiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2753162.png)
![3-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2753164.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(2-fluorophenyl)benzamide](/img/structure/B2753167.png)
![N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2753168.png)

![2,6-difluoro-N-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzenesulfonamide](/img/structure/B2753176.png)
![1-[(2-chloro-4-fluorophenyl)methyl]-4-cyclopropyl-1H-1,2,3-triazole](/img/structure/B2753177.png)
![(E)-2-(2-(furan-2-yl)vinyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole](/img/structure/B2753178.png)

![N-[(1-Thiophen-2-yltriazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2753181.png)
![[2-[3-Chloro-4-(difluoromethoxy)anilino]-2-oxoethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate](/img/structure/B2753183.png)
![6-[(3-chlorophenyl)methyl]-8,9-dimethoxy-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2753184.png)